molecular formula C14H15NO2S B1517788 3-(Phenylmethanesulfonylmethyl)aniline CAS No. 945591-49-1

3-(Phenylmethanesulfonylmethyl)aniline

Cat. No.: B1517788
CAS No.: 945591-49-1
M. Wt: 261.34 g/mol
InChI Key: KGUYANYOEBZISX-UHFFFAOYSA-N
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Description

“3-(Phenylmethanesulfonylmethyl)aniline” is a chemical compound with the CAS number 945591-49-1 . It is used in scientific research and has potential applications in various fields, including pharmaceuticals and materials synthesis.


Molecular Structure Analysis

The molecular formula of “this compound” is C14H15NO2S . The InChI code is 1S/C14H15NO2S/c15-14-8-4-7-13(9-14)11-18(16,17)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 .


Physical and Chemical Properties Analysis

“this compound” appears as a powder . It has a molecular weight of 261.34 . The storage temperature is room temperature .

Scientific Research Applications

Corrosion Inhibition

A study by Daoud et al. (2014) highlights the synthesis of a thiophene Schiff base that exhibits significant corrosion inhibition properties on mild steel in acidic environments. The compound, including 3-(Phenylmethanesulfonylmethyl)aniline analogs, demonstrated increased efficiency with concentration, adhering to Langmuir's isotherm. This study underscores the potential application in protecting metals against corrosion, particularly in industrial settings where acidic conditions are prevalent (Daoud et al., 2014).

Degradation of Pollutants

Wu et al. (2018) explored the degradation of aniline, a significant environmental pollutant, using persulfate activated with rice straw biochar. The study revealed a high degradation efficiency, suggesting a potential application for this compound and its derivatives in environmental remediation efforts to remove hazardous compounds from wastewater (Wu et al., 2018).

Synthesis and Characterization

Li et al. (2011) focused on the synthesis, characterization, and quantum chemical calculation of a novel partially reduced polynitro aromatic compound, offering insights into the reduction mechanisms of polynitro aromatic compounds. This research contributes to understanding how such compounds, including this compound derivatives, interact at the molecular level, which is crucial for designing new materials with specific properties (Li et al., 2011).

Catalysis

Zhu et al. (2018) developed a nonmetal catalyst system that facilitated the hydroarylation of alkenes with aromatic amines, producing aniline derivatives efficiently. This study presents a method for preparing aniline derivatives, potentially including this compound, showcasing the versatility of these compounds in synthetic chemistry applications (Zhu et al., 2018).

Safety and Hazards

The safety information for “3-(Phenylmethanesulfonylmethyl)aniline” indicates that it is a combustible liquid and may cause an allergic skin reaction. It can cause serious eye damage and may cause drowsiness or dizziness. It is suspected of causing genetic defects and cancer. It can cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-(benzylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c15-14-8-4-7-13(9-14)11-18(16,17)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUYANYOEBZISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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